molecular formula C14H13NO3 B7746136 4-hydroxy-N-(4-methoxyphenyl)benzamide

4-hydroxy-N-(4-methoxyphenyl)benzamide

Cat. No. B7746136
M. Wt: 243.26 g/mol
InChI Key: BCZXCMYTRCPVQM-UHFFFAOYSA-N
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Patent
US05024785

Procedure details

p-Hydroxybenzoic acid (69.06 grams, 0.50 mole), sodium ethoxide catalyst (0.155 gram, 0.225% wt. of the p-hydroxybenzoic acid used) and dimethylacetamide solvent (400 grams) are added to a reactor equipped with a reflux condenser and stirred under a nitrogen atmosphere at 80° C. p-Methoxyphenylisocyanate (78.30 grams, 0.525 mole) is added dropwise over a ten minute period with cooling of the reactor exterior to maintain the 80° C. reaction temperature. After an additional ten minutes at 80620 C., heating of the reactor commenced and a 160° C. temperature is achieved 25 minutes later. After three hours at the 160° C. reaction temperature, the reactor is cooled to 30° C. then the contents poured into two liters of deionized water. A precipitated white powder is recovered via filtration of the aqueous slurry then dissolved into one liter of boiling methanol. After cooling the methanol solution to 5° C., a first crop of white crystalline product is filtered off and dried at 90° C. under vacuum to a constant weight of 67.9 grams. The methanol solution is concentrated by rotary evaporation to a 300 milliliter volume then cooled to 5° C. until a second crop of white crystalline product appeared. After filtration, drying of the product to constant weight provided an additional 30.8 grams to give a total isolated yield of 81.2% of 4-hydroxy-4'-methoxybenzanilide.
Quantity
69.06 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
78.3 g
Type
reactant
Reaction Step Three
Name
Quantity
2 L
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Quantity
400 g
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=O)=[CH:4][CH:3]=1.[CH3:11][O:12][C:13]1[CH:18]=[CH:17][C:16]([N:19]=C=O)=[CH:15][CH:14]=1.O>[O-]CC.[Na+].CC(N(C)C)=O>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([NH:19][C:16]2[CH:17]=[CH:18][C:13]([O:12][CH3:11])=[CH:14][CH:15]=2)=[O:8])=[CH:9][CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
69.06 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Step Three
Name
Quantity
78.3 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N=C=O
Step Four
Name
Quantity
2 L
Type
reactant
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-]CC.[Na+]
Step Six
Name
Quantity
400 g
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added to a reactor
CUSTOM
Type
CUSTOM
Details
equipped with a reflux condenser
ADDITION
Type
ADDITION
Details
is added dropwise over a ten minute period
TEMPERATURE
Type
TEMPERATURE
Details
with cooling of the reactor exterior
TEMPERATURE
Type
TEMPERATURE
Details
to maintain
CUSTOM
Type
CUSTOM
Details
the 80° C. reaction temperature
WAIT
Type
WAIT
Details
After an additional ten minutes at 80620 C
TEMPERATURE
Type
TEMPERATURE
Details
, heating of the reactor
CUSTOM
Type
CUSTOM
Details
commenced and a 160° C.
CUSTOM
Type
CUSTOM
Details
After three hours at the 160° C. reaction temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
A precipitated white powder is recovered via filtration of the aqueous slurry
DISSOLUTION
Type
DISSOLUTION
Details
then dissolved into one liter of boiling methanol
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the methanol solution to 5° C.
FILTRATION
Type
FILTRATION
Details
a first crop of white crystalline product is filtered off
CUSTOM
Type
CUSTOM
Details
dried at 90° C. under vacuum to a constant weight of 67.9 grams
CONCENTRATION
Type
CONCENTRATION
Details
The methanol solution is concentrated by rotary evaporation to a 300 milliliter volume
TEMPERATURE
Type
TEMPERATURE
Details
then cooled to 5° C. until a second crop of white crystalline product
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
drying of the product to constant weight
CUSTOM
Type
CUSTOM
Details
provided an additional 30.8 grams
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
OC1=CC=C(C(=O)NC2=CC=C(C=C2)OC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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